molecular formula C12H17ClN2O B1361648 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol CAS No. 55179-20-9

2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol

Cat. No. B1361648
CAS RN: 55179-20-9
M. Wt: 240.73 g/mol
InChI Key: DLWLVEBJWXLAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol” is related to Cetirizine, a well-known antihistamine used in the treatment of allergies, hay fever, angioedema, and urticaria . It is also known as Cetirizine Related Compound G .


Synthesis Analysis

The synthesis of “2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol” involves the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine. The reaction parameters, including raw material ratio, reaction time, and temperature, were optimized. The reaction was carried out at 115°C for 4 hours, yielding the product in 88.5% .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been synthesized through specific reactions, optimizing parameters like raw material ratio, reaction time, and temperature (Wang Jin-peng, 2013).
  • It serves as an intermediate in the manufacture of cetirizine dihydrochloride, synthesized through a process involving O-alkylation (J. Reiter et al., 2012).
  • Its derivatives have been studied for antitumor activity, indicating potential applications in cancer research (N. Hakobyan et al., 2020).

Pharmacological Potential

  • A novel antifungal compound, including a derivative of this chemical, demonstrated significant pharmacological properties and solubility in biologically relevant solvents (T. Volkova et al., 2020).
  • The compound has been used in the dual labeling of drugs, indicating its utility in pharmaceutical research (J. Santamaria et al., 1988).

Structural and Electronic Properties

  • The compound's structural and electronic properties have been explored, with applications in materials science and molecular modeling (Muzzaffar A Bhat et al., 2018).

Antimicrobial Activity

  • Derivatives of this compound have been synthesized and showed variable antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (N. Patel et al., 2011).

properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c13-11-1-3-12(4-2-11)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWLVEBJWXLAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293050
Record name 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol

CAS RN

55179-20-9
Record name NSC86986
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol
Reactant of Route 3
Reactant of Route 3
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol
Reactant of Route 4
Reactant of Route 4
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol
Reactant of Route 5
Reactant of Route 5
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol
Reactant of Route 6
Reactant of Route 6
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol

Citations

For This Compound
1
Citations
TK Venkatachalam, GK Pierens… - Letters in Organic …, 2010 - ingentaconnect.com
Synthesis of piperazinyl-substituted oxazolopyridine and benzoxazole was achieved in three steps starting from aminophenol and carbon disulfide. Condensation of aminophenols with …
Number of citations: 5 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.